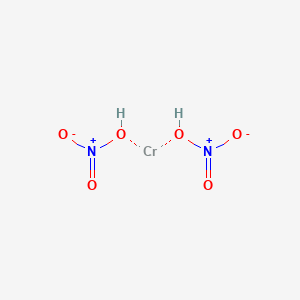

Chromium;nitric acid

Vue d'ensemble

Description

Chromium is a chemical element with the symbol Cr and atomic number 24 . It is a steely-grey, lustrous, hard, and brittle transition metal . Nitric acid, on the other hand, is a strong oxidizer and a very corrosive acid . Chromium nitrate can be prepared by dissolving chromium oxide in nitric acid .

Synthesis Analysis

Chromium nitrate is commonly produced by the chemical reaction of chromium oxide with nitric acid . A study has also shown that the pure MIL-88B (Cr) can be synthesized through a hydrothermal method with the co-use of nitric acid and acetic acid (molar ratio = 1:15) .

Molecular Structure Analysis

Chromium has an [Ar] 3d5 4s1 electronic configuration and can form compounds in every oxidation state from −2 to +6 . The most prevalent oxidation states encountered are Cr (III) and Cr (VI) . Nitric acid, on the other hand, is a visually transparent liquid that exhibits a density of 1.5 g/cm3 .

Chemical Reactions Analysis

Chromium nitrate production involves the reaction of chromium oxide with nitric acid . The reaction begins by dissolving chromium oxide with nitric acid, resulting in the production of chromium nitrate as the final product .

Physical And Chemical Properties Analysis

Chromium is a metallic element usually found associated with iron-containing minerals and ores . It is valued for its high corrosion resistance and hardness . Nitric acid is a strong oxidizer and a very corrosive acid . It is heavier than water and exhibits complete solubility in water across all ratios .

Applications De Recherche Scientifique

Fabrication of Chromium (III) Oxide Coatings

Chromium (III) oxide, with the aid of nitric acid, has been utilized in the fabrication of coatings for corrosion resistance. Nano-Cr2O3 particles were suspended in a mixture containing nitric acid to develop anticorrosive material coatings via electrophoretic deposition. These coatings exhibit promising applications in surface modification of metallic materials, specifically for wear-resistant and low-friction coatings (Zhang et al., 2014).

Adsorption of Hexavalent Chromium

The study on carbon nanotubes (CNTs) and activated carbon (AC) for hexavalent chromium (Cr(VI)) adsorption from aqueous solutions has shown that nitric acid modification enhances the adsorption capabilities of these materials. Nitric acid effectively introduces carboxylic functional groups on CNTs and AC surfaces, optimizing them for Cr(VI) removal from water, which is crucial for environmental pollution control (Ihsanullah et al., 2016).

Chromium Reduction and Water Purification

Nitric acid plays a role in the electrochemical reduction of Cr(VI) to Cr(III) in the presence of sodium alginate. This process is significant for water purification as Cr(VI) is known for its toxic effects. The conversion of Cr(VI) to less harmful Cr(III) and the subsequent removal process highlight the importance of this method in treating contaminated water (Butter et al., 2021).

Electrocatalytic Oxidation of Nitric Oxide

Chromium (III) oxide has been incorporated into carbon paste electrodes to detect nitric oxide, showcasing an improvement over unmodified electrodes. This application is not only relevant for environmental monitoring but also holds potential for detecting nitric oxide in industrial contexts such as car exhaust fumes (Berisha et al., 2009).

Safety And Hazards

Nitric acid is extremely destructive to mucous membranes and upper respiratory tract tissues . It causes severe skin and eye burns, and may cause blindness and permanent eye damage . Chromium nitrate, on the other hand, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may intensify fire, be corrosive to metals, cause severe skin burns and eye damage, and be toxic if inhaled .

Orientations Futures

The use of chromium and nitric acid in various applications and industries is expected to continue due to their unique properties . For instance, a study has shown that nickel nanoparticles coated on the nickel−chromium (Ni−Cr) alloy can protect the alloy against corrosion . Another study has shown that blue coke-based nitric acid-modified material (LCN) can be used in the treatment of hexavalent chromium (Cr (VI))-contaminated wastewater .

Propriétés

IUPAC Name |

chromium;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLMDICCQGOPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium;nitric acid | |

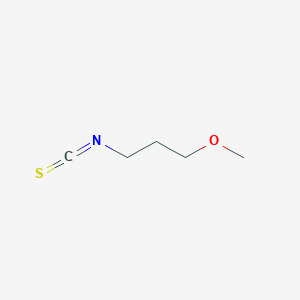

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

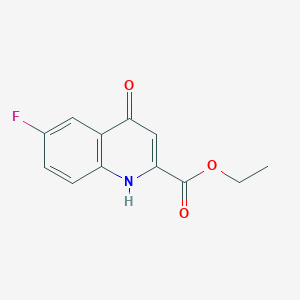

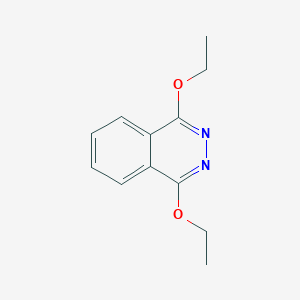

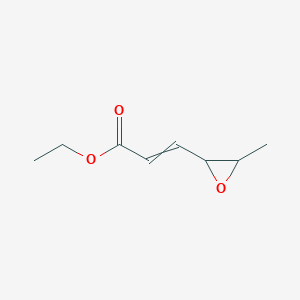

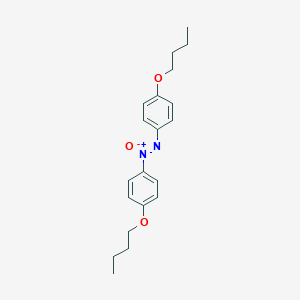

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)

![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)